Cas no 848498-26-0 (Methyl 3-{[(benzyloxy)carbonyl]amino}-5-hydroxybenzoate)

Methyl 3-{[(benzyloxy)carbonyl]amino}-5-hydroxybenzoate is a chemically synthesized ester derivative featuring both a benzyloxycarbonyl (Cbz) protecting group and a hydroxyl functional group on an aromatic benzoate framework. This compound is particularly useful in organic synthesis, where the Cbz group serves as a protective moiety for amines, enabling selective reactions at other sites. The presence of the hydroxyl group enhances solubility in polar solvents and offers a reactive site for further functionalization. Its stable ester linkage ensures compatibility with a range of reaction conditions, making it a versatile intermediate in pharmaceutical and fine chemical applications. The compound’s structural features facilitate controlled deprotection and modification, supporting its use in complex synthetic pathways.
Methyl 3-{[(benzyloxy)carbonyl]amino}-5-hydroxybenzoate structure
848498-26-0 structure
Product name:Methyl 3-{[(benzyloxy)carbonyl]amino}-5-hydroxybenzoate
CAS No:848498-26-0
MF:C16H15NO5
MW:301.294004678726
CID:5563405
PubChem ID:69223944

Methyl 3-{[(benzyloxy)carbonyl]amino}-5-hydroxybenzoate Chemical and Physical Properties

Names and Identifiers

    • SCHEMBL4871235
    • EN300-37386724
    • methyl 3-{[(benzyloxy)carbonyl]amino}-5-hydroxybenzoate
    • 848498-26-0
    • Methyl 3-{[(benzyloxy)carbonyl]amino}-5-hydroxybenzoate
    • Inchi: 1S/C16H15NO5/c1-21-15(19)12-7-13(9-14(18)8-12)17-16(20)22-10-11-5-3-2-4-6-11/h2-9,18H,10H2,1H3,(H,17,20)
    • InChI Key: VBBRSLFBIIRAMU-UHFFFAOYSA-N
    • SMILES: O(C(NC1=CC(=CC(C(=O)OC)=C1)O)=O)CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 301.09502258g/mol
  • Monoisotopic Mass: 301.09502258g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 6
  • Complexity: 381
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 84.9Ų

Methyl 3-{[(benzyloxy)carbonyl]amino}-5-hydroxybenzoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-37386724-10.0g
methyl 3-{[(benzyloxy)carbonyl]amino}-5-hydroxybenzoate
848498-26-0
10.0g
$4606.0 2023-07-07
Enamine
EN300-37386724-0.05g
methyl 3-{[(benzyloxy)carbonyl]amino}-5-hydroxybenzoate
848498-26-0
0.05g
$900.0 2023-07-07
Enamine
EN300-37386724-2.5g
methyl 3-{[(benzyloxy)carbonyl]amino}-5-hydroxybenzoate
848498-26-0
2.5g
$2100.0 2023-07-07
Enamine
EN300-37386724-0.5g
methyl 3-{[(benzyloxy)carbonyl]amino}-5-hydroxybenzoate
848498-26-0
0.5g
$1027.0 2023-07-07
Enamine
EN300-37386724-0.25g
methyl 3-{[(benzyloxy)carbonyl]amino}-5-hydroxybenzoate
848498-26-0
0.25g
$985.0 2023-07-07
Enamine
EN300-37386724-0.1g
methyl 3-{[(benzyloxy)carbonyl]amino}-5-hydroxybenzoate
848498-26-0
0.1g
$943.0 2023-07-07
Enamine
EN300-37386724-1.0g
methyl 3-{[(benzyloxy)carbonyl]amino}-5-hydroxybenzoate
848498-26-0
1.0g
$1070.0 2023-07-07
Enamine
EN300-37386724-5.0g
methyl 3-{[(benzyloxy)carbonyl]amino}-5-hydroxybenzoate
848498-26-0
5.0g
$3105.0 2023-07-07

Additional information on Methyl 3-{[(benzyloxy)carbonyl]amino}-5-hydroxybenzoate

Research Briefing on Methyl 3-{[(benzyloxy)carbonyl]amino}-5-hydroxybenzoate (CAS: 848498-26-0) in Chemical Biology and Pharmaceutical Applications

Methyl 3-{[(benzyloxy)carbonyl]amino}-5-hydroxybenzoate (CAS: 848498-26-0) is a synthetic intermediate of growing interest in chemical biology and pharmaceutical research. This compound, characterized by its benzyloxycarbonyl (Cbz) protecting group and hydroxyl functionality, has recently emerged as a key building block in the synthesis of bioactive molecules. Recent studies highlight its utility in the development of protease inhibitors, anti-inflammatory agents, and targeted drug delivery systems.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's role as a precursor in the synthesis of novel cathepsin B inhibitors, with potential applications in oncology and neurodegenerative diseases. The research team utilized the hydroxyl group of Methyl 3-{[(benzyloxy)carbonyl]amino}-5-hydroxybenzoate for selective derivatization, achieving nanomolar potency against the target enzyme while maintaining excellent selectivity profiles.

In the field of drug formulation, a recent patent application (WO2023124567) describes the use of 848498-26-0 as a pH-sensitive linker for antibody-drug conjugates (ADCs). The compound's unique chemical properties enable stable conjugation under physiological conditions while allowing controlled drug release in acidic tumor microenvironments. This innovation addresses critical challenges in ADC development, particularly concerning payload release kinetics and systemic toxicity.

Structural-activity relationship (SAR) studies published in Bioorganic & Medicinal Chemistry Letters (2024) have revealed that modifications at the 5-hydroxy position of Methyl 3-{[(benzyloxy)carbonyl]amino}-5-hydroxybenzoate significantly influence binding affinity to G-protein coupled receptors (GPCRs) involved in inflammatory pathways. These findings open new avenues for designing selective GPCR modulators with improved pharmacokinetic properties.

From a synthetic chemistry perspective, recent advances in continuous flow chemistry have improved the scalable production of 848498-26-0. A 2024 Organic Process Research & Development paper reports a 78% yield improvement over batch processes through optimized reaction parameters and in-line purification techniques. This development is particularly significant given the compound's increasing importance in pharmaceutical manufacturing.

Emerging research also suggests potential applications of Methyl 3-{[(benzyloxy)carbonyl]amino}-5-hydroxybenzoate in PROTAC (Proteolysis Targeting Chimera) technology. The compound's dual functionality makes it suitable for linking E3 ligase ligands to target protein binders, as demonstrated in preliminary studies targeting estrogen receptor degradation (ACS Chemical Biology, 2024).

As research progresses, safety and toxicological evaluations of 848498-26-0 derivatives have become increasingly important. Recent in vitro and in vivo studies indicate favorable metabolic stability profiles for most derivatives, though structure-dependent variations in cytochrome P450 interactions warrant careful consideration during drug development (Regulatory Toxicology and Pharmacology, 2023).

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